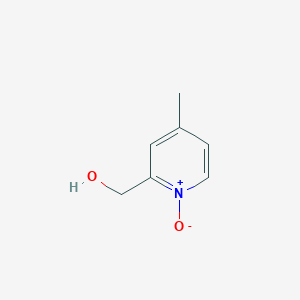![molecular formula C31H45N3O21 B1168050 (2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid CAS No. 1316822-90-8](/img/structure/B1168050.png)
(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is structurally complex and likely involves multiple functional groups that are common in organic chemistry, such as acetamido, hydroxy, nitrophenoxy, and carboxylic acid groups. These functionalities suggest that the compound may be synthesized and analyzed using advanced organic synthesis techniques and analytical methods.
Synthesis Analysis
Studies on similar compounds have explored various synthetic routes involving catalytic hydrogenation, reductive cyclization, and acyl group migration to yield cyclic hydroxamic acids, lactams, and amides (Hartenstein & Sicker, 1993; Thalluri et al., 2014). These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The structural analysis of complex organic molecules typically involves spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the geometrical isomers of certain compounds have been characterized using two-dimensional NMR spectroscopy to determine their molecular conformations (Hayashi & Kouji, 1990).
Chemical Reactions and Properties
The compound's chemical reactions and properties can be inferred from its functional groups. For instance, hydroxamic acids and ureas synthesized from carboxylic acids using specific reagents show good yields without racemization, indicating the potential for selective reactions in the synthesis of complex molecules (Thalluri et al., 2014).
Physical Properties Analysis
The physical properties of complex organic compounds, such as solubility, melting points, and boiling points, are crucial for their practical application and can be determined through experimental methods. These properties are influenced by the compound's molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be analyzed through various chemical reactions and spectroscopic methods. For example, the electrochemical oxidation of alcohols and aldehydes to carboxylic acids using specific catalysts demonstrates the potential for selective oxidation reactions in complex organic molecules (Rafiee et al., 2018).
Applications De Recherche Scientifique
Solubility Studies
Research on the solubility of sugar derivatives in ethanol-water solutions provides insights into the physical properties and potential applications of complex sugar-based molecules. For example, the study by Gong et al. (2012) on the solubility of xylose, mannose, maltose monohydrate, and trehalose dihydrate in ethanol-water mixtures demonstrates the influence of solvent composition and temperature on solubility, which is crucial for pharmaceutical and chemical engineering applications (Gong, Wang, Zhang, & Qu, 2012).
Synthesis of Sugar Imine Molecules
The synthesis of sugar imine molecules, as described by Mohammed, Kadhum, Mohammed, and Al Rekabi (2020), involves click chemistry and microwave irradiation, showcasing the versatility of sugar-based compounds in chemical synthesis. This research highlights the potential for creating novel molecules with specific functionalities for targeted applications (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Antimetastatic Activity
Studies on compounds like L-iduronic acid-type 1-N-iminosugars for their antimetastatic activity provide a glimpse into the therapeutic potential of complex sugar-derived molecules. Nishimura et al. (1997) synthesized derivatives from Streptomyces culture and found that these compounds inhibited the invasion of cancer cells through reconstituted basement membranes, indicating potential applications in cancer therapy (Nishimura et al., 1997).
Propriétés
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O21/c1-11(37)32-19-15(39)7-31(30(46)47,55-27(19)21(41)16(40)8-35)50-10-18-23(43)26(54-29-25(45)24(44)22(42)17(9-36)52-29)20(33-12(2)38)28(53-18)51-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-36,39-45H,7-10H2,1-2H3,(H,32,37)(H,33,38)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23-,24-,25+,26+,27+,28-,29-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSJFGKSKBLDR-SYEPIUQRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3R,4R,5R,6R)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[Cyclohexane-1,2-diylbis[nitrilobis(methylene)]]tetrakisphosphonic acid, sodium salt](/img/structure/B1167978.png)